![molecular formula C21H16ClN3 B13584945 N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This particular compound features a quinazoline core substituted with a 4-chlorophenylmethyl group and a phenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Substitution Reactions: The phenyl and 4-chlorophenylmethyl groups are introduced through nucleophilic substitution reactions. Common reagents include phenylboronic acid and 4-chlorobenzyl chloride.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are often employed to attach the phenyl group to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and chlorophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenylboronic acid and 4-chlorobenzyl chloride in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting specific diseases.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolin-4-amine: Lacks the 4-chlorophenylmethyl group, resulting in different biological activity.
4-Chlorophenylquinazoline: Similar structure but without the phenyl group, affecting its interaction with molecular targets.
N-Phenylquinazolin-4-amine: Similar core structure but different substituents, leading to variations in pharmacological properties.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C21H16ClN3 |
|---|---|
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3/c22-17-12-10-15(11-13-17)14-23-21-18-8-4-5-9-19(18)24-20(25-21)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24,25) |
Clé InChI |
SXMZJRHVNMVEAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)
![1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13584873.png)
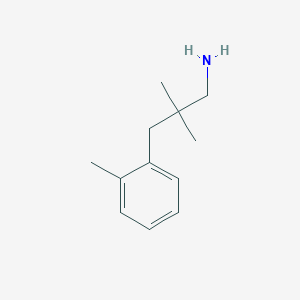
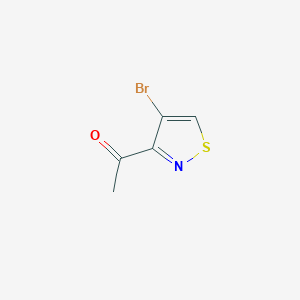
![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)
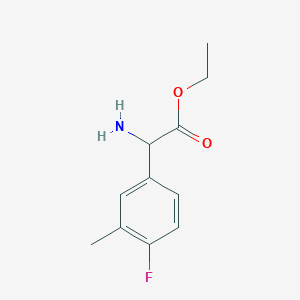
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
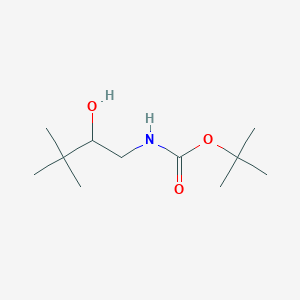
![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)
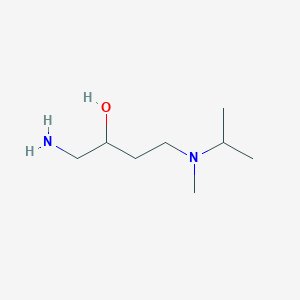
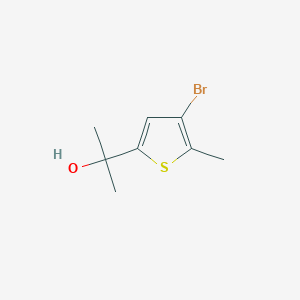
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
